molecular formula C8H9BrN2 B11755728 6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

Cat. No.: B11755728
M. Wt: 213.07 g/mol
InChI Key: ATIUYPQOGGVTSK-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a partially hydrogenated naphthyridine ring system. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine typically involves the bromination of 1,2,3,4-tetrahydro-1,7-naphthyridine. The bromination reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.

    Biological Studies: The compound is used in studies to understand the structure-activity relationship (SAR) of naphthyridine derivatives.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine involves its interaction with specific molecular targets. The bromine atom enhances the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins or nucleic acids. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: Another naphthyridine derivative with different substitution patterns.

    1,6-Naphthyridine: Similar to 1,5-naphthyridine but with nitrogen atoms at different positions.

    6-Bromo-1,2,3,4-tetrahydro-1,10-phenanthroline: A structurally related compound with a phenanthroline core.

Uniqueness

6-Bromo-1,2,3,4-tetrahydro-1,7-naphthyridine is unique due to its specific substitution pattern and the presence of a bromine atom, which imparts distinct reactivity and biological activity compared to other naphthyridine derivatives .

Properties

Molecular Formula

C8H9BrN2

Molecular Weight

213.07 g/mol

IUPAC Name

6-bromo-1,2,3,4-tetrahydro-1,7-naphthyridine

InChI

InChI=1S/C8H9BrN2/c9-8-4-6-2-1-3-10-7(6)5-11-8/h4-5,10H,1-3H2

InChI Key

ATIUYPQOGGVTSK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NC=C2NC1)Br

Origin of Product

United States

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